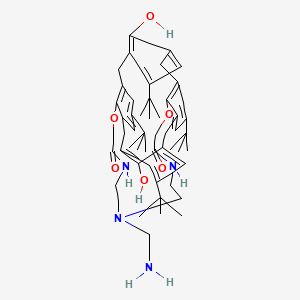

![molecular formula C11H16ClNO3S B3182709 N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide CAS No. 1176571-45-1](/img/structure/B3182709.png)

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide

Vue d'ensemble

Description

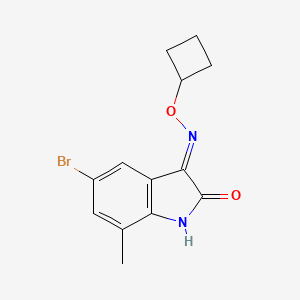

“N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide” is a chemical compound with the CAS number 1176571-45-1 . It has a molecular weight of 277.77 and a molecular formula of C11H16ClNO3S .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H16ClNO3S . This indicates that it contains 11 carbon atoms, 16 hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.77 . The specific physical properties such as boiling point, melting point, and density are not provided in the available resources .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide is part of a broader class of compounds involved in synthetic organic chemistry, particularly in the synthesis of phenylmethanesulfonamide derivatives. A study demonstrated the high reactivity of a related compound, phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, by showcasing its alkylation capacity with various organic substrates like toluene and thiophene (Aizina, Levkovskaya, & Rozentsveig, 2012). This high reactivity is indicative of the potential utility of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide in various chemical synthesis processes.

Biocatalysis and Drug Metabolism

The compound also finds application in the field of biocatalysis, particularly in the preparation of mammalian metabolites of drugs. For instance, LY451395, a biaryl-bis-sulfonamide and AMPA receptor potentiator, is known to be highly metabolized in preclinical species. A microbial-based biocatalytic system using Actinoplanes missouriensis was employed to produce significant quantities of mammalian metabolites of LY451395, demonstrating the compound's role in understanding drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Stereoselective Microbial Reduction

Another significant application involves the stereoselective microbial reduction of a closely related compound, N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, to produce chiral intermediates for the synthesis of pharmaceuticals like d-sotalol, a beta-receptor antagonist. This process highlights the importance of microbial cultures in achieving high reaction yields and optical purities, thus providing a green and efficient pathway for the synthesis of chiral pharmaceutical intermediates (Patel et al., 1993).

Antioxidant and Anti-Influenza Activity

Research into aminomethanesulfonic acids, including derivatives similar to N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide, has shown that these compounds possess antioxidant activities, albeit weak. Interestingly, some derivatives have demonstrated the ability to significantly suppress the reproduction of influenza virus strains, indicating potential therapeutic applications in antiviral treatments (Khoma et al., 2019).

Propriétés

IUPAC Name |

N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-ethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAZSCSWBPQHMU-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

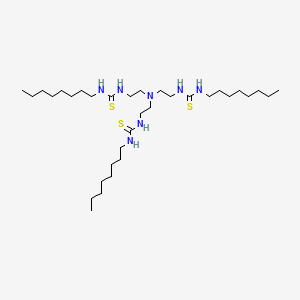

![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)

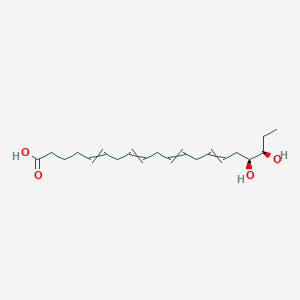

![2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3182673.png)

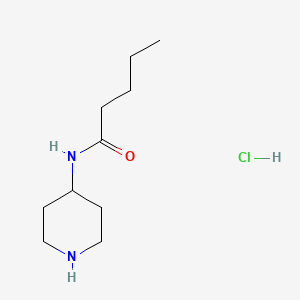

![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)

![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)

![[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3182708.png)

![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]](/img/structure/B3182724.png)